A-Casomorphin (1-3), amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

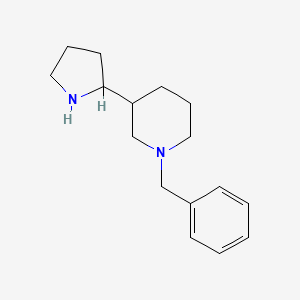

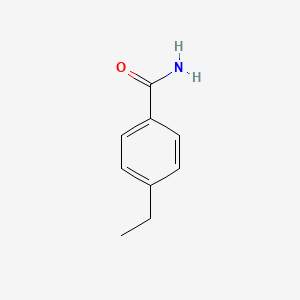

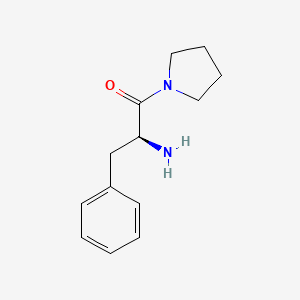

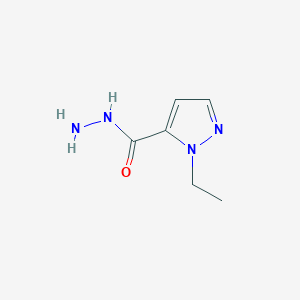

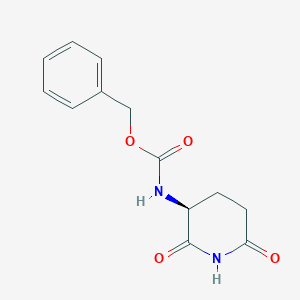

The compound A-Casomorphin (1-3), amide is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and carboxamide groups

Mechanism of Action

Target of Action

β-Casomorphin (1-3) amide, also known as Tyr-Pro-Phe-NH2, is an opioid peptide derived from the digestion of the milk protein casein . It primarily targets the endogenous opioid receptors , which play a significant role in pain modulation, reward, and addictive behavior.

Mode of Action

This compound acts as an agonist for these opioid receptors . When β-Casomorphin (1-3) amide binds to these receptors, it triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability .

Biochemical Pathways

β-Casomorphin (1-3) amide affects several biochemical pathways. It increases the induction of the inflammatory response in the gut through increased expression of inflammatory markers . It also plays a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release, and mucus production .

Pharmacokinetics

It is known that it is produced during gastrointestinal digestion, simulated gastrointestinal digestion, and fermentation

Result of Action

The binding of β-Casomorphin (1-3) amide to opioid receptors results in a variety of molecular and cellular effects. These include increased induction of inflammatory response in the gut, regulation of fat intake and postprandial metabolism, increased mucus production, modulation of electrolyte absorption, and manifestation of sedative activity .

Action Environment

The action, efficacy, and stability of β-Casomorphin (1-3) amide can be influenced by various environmental factors. For instance, the presence of other competing ligands, the state of the target receptors, and the overall physiological condition of the organism can all impact the action of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Casomorphin (1-3), amide typically involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the use of protected amino acids and coupling agents such as carbodiimides to form peptide bonds. The reaction conditions often require controlled temperatures, pH levels, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

A-Casomorphin (1-3), amide: can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce primary or secondary alcohols.

Scientific Research Applications

A-Casomorphin (1-3), amide: has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and receptors.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

A-Casomorphin (1-3), amide: can be compared with other similar compounds, such as:

Peptides: Short chains of amino acids with similar functional groups and reactivity.

Proteins: Larger biomolecules with complex structures and diverse functions.

Small Molecule Inhibitors: Compounds designed to interact with specific molecular targets, often used in drug development.

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to other compounds.

Properties

IUPAC Name |

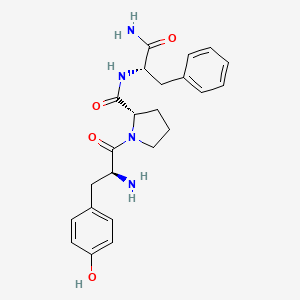

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLJGAZXRLWHMB-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)